(Pentan-3-yl)(1-phenylethyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)pentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3 |
InChI Key |
LYNMSGXKHJLNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentan 3 Yl 1 Phenylethyl Amine and Its Chiral Derivatives
Diverse Synthetic Routes to the Core Amine Structure
The construction of the (pentan-3-yl)(1-phenylethyl)amine framework can be achieved through several established synthetic transformations. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.
Nucleophilic Substitution Approaches for Amine Formation
Nucleophilic substitution represents a fundamental approach to C-N bond formation. In principle, the target secondary amine can be synthesized by the reaction of a primary amine with a suitable alkyl halide. Two primary disconnection pathways exist for this compound:
Pathway A: Reaction of 1-phenylethylamine (B125046) with a pentan-3-yl halide (e.g., 3-bromopentane).
Pathway B: Reaction of pentan-3-amine with a 1-phenylethyl halide (e.g., 1-bromo-1-phenylethane).
This direct alkylation approach, however, is often hampered by a lack of control, which can lead to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts through over-alkylation. masterorganicchemistry.com Achieving mono-alkylation can be challenging and may result in low yields of the desired secondary amine, necessitating extensive purification. masterorganicchemistry.com While methods like the Delépine synthesis, which involves the reaction of an alkyl halide with hexamethylenetetramine, are effective for preparing primary amines, their adaptation for controlled secondary amine synthesis is less straightforward. orgsyn.org
Reductive Amination Strategies in this compound Synthesis
Reductive amination is a highly versatile and widely employed method for synthesizing primary, secondary, and tertiary amines. youtube.comyoutube.com This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation common in nucleophilic substitution. masterorganicchemistry.com
For the synthesis of this compound, the following combinations of starting materials can be utilized:
Combination 1: Pentan-3-one and 1-phenylethylamine.
Combination 2: Acetophenone (B1666503) and pentan-3-amine.
A variety of reducing agents can be employed for the reduction step. While catalytic hydrogenation over metals like Raney nickel or platinum is effective, milder and more selective chemical reducing agents are often preferred. youtube.comorgsyn.org Sodium cyanoborohydride (NaBH₃CN) is a particularly advantageous reagent as it is less reactive than sodium borohydride (B1222165) (NaBH₄) and selectively reduces the protonated iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com This selectivity allows the entire reaction to be performed in a single pot, where the carbonyl compound, amine, and reducing agent are combined. youtube.com Other specialized reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and phenylsilane (B129415) with a dibutyltin (B87310) dichloride catalyst also provide efficient means for direct reductive amination. masterorganicchemistry.comorganic-chemistry.org
| Carbonyl Compound | Amine | Common Reducing Agents | Key Features |
|---|---|---|---|
| Pentan-3-one | 1-Phenylethylamine |
|
|
| Acetophenone | Pentan-3-amine |
Multicomponent Reaction Protocols Yielding Related Phenylethylamine Scaffolds
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and molecular complexity generation. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to generate related phenylethylamine structures.
For instance, the Strecker reaction, which combines a ketone or aldehyde, an amine, and a cyanide source, is a classic MCR for producing α-aminonitriles, precursors to amino acids. nih.gov Other powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients. nih.gov More recently, novel MCRs have been developed, such as the reaction between 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, which yields complex amine structures. rsc.org The application of such strategies could provide rapid access to libraries of substituted phenylethylamines, potentially including analogs of the target compound, by varying the constituent starting materials.
Enantioselective and Diastereoselective Synthetic Pathways
The 1-phenylethyl moiety of the target molecule contains a stereocenter, making the development of stereoselective synthetic routes crucial for accessing single enantiomers. Such enantiopure compounds are vital in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. nih.gov
Asymmetric Construction of this compound Stereocenters
The asymmetric synthesis of chiral amines is a well-developed field, with several robust strategies available for controlling the stereochemical outcome. yale.edu
The most direct method for obtaining an enantiomerically pure form of this compound is to employ a chiral starting material, a strategy known as chiral pool synthesis. nih.gov By starting with commercially available, enantiopure (R)- or (S)-1-phenylethylamine, a reductive amination reaction with pentan-3-one will yield the corresponding (R)- or (S)-enantiomer of the final product. mdpi.comnih.gov This approach effectively transfers the chirality of the starting material to the product.
Alternatively, asymmetric catalysis can be used to create the chiral center from prochiral precursors. This typically involves the asymmetric reduction of the imine formed between acetophenone and pentan-3-amine. Chiral catalysts, often featuring a transition metal complexed with a chiral ligand, can facilitate highly enantioselective transformations. For example, ruthenium complexes with chiral amino alcohol ligands have proven effective in the asymmetric transfer hydrogenation of ketones to chiral alcohols, and similar systems are applicable to the reduction of imines. dicp.ac.cn
Enzymatic methods also offer a powerful route to chiral amines. nih.gov Transaminase enzymes can catalyze the asymmetric amination of a prochiral ketone like acetophenone to produce a chiral amine such as (S)-1-phenylethylamine, which can then be alkylated. researchgate.net Engineered amine dehydrogenases represent another class of enzymes capable of catalyzing the reductive amination of ketones with high stereoselectivity. nih.gov
Application of Chiral Inducers in Stereocontrolled Synthesis
Chiral inducers are chemical entities that control the stereoselectivity of a reaction, and they are fundamental to asymmetric synthesis. mdpi.comnih.gov In the context of this compound synthesis, chiral induction can be achieved in several ways.
1-Phenylethylamine (α-PEA) itself is considered a "privileged chiral inducer and auxiliary". mdpi.comnih.govdntb.gov.ua When a specific enantiomer, such as (R)-α-PEA, is used as a starting material in a reaction, it acts as the source of chirality for the final product. researchgate.net In diastereoselective synthesis, α-PEA can be used as a chiral auxiliary. It is temporarily incorporated into a molecule to direct the formation of a new stereocenter, after which it can be cleaved. mdpi.com For instance, the reductive amination of a ketone with (S)-α-PEA can proceed with high diastereoselectivity, driven by the existing stereocenter of the amine. mdpi.com
Another powerful approach involves the use of chiral ligands in transition-metal-catalyzed reactions. Here, the ligand is the chiral inducer. A series of chiral 1,4-amino alcohols, readily synthesized from (S)-1-phenylethylamine, have been developed as effective ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, achieving high conversions and enantioselectivities. dicp.ac.cn This principle is directly applicable to the asymmetric reduction of the imine precursor to the target amine. The Ellman auxiliary, tert-butanesulfinamide, is another widely used chiral inducer for the asymmetric synthesis of a vast range of chiral amines. yale.edu
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material that already contains the desired stereocenter. | Reductive amination of pentan-3-one using commercially available (R)- or (S)-1-phenylethylamine. | nih.govmdpi.com |
| Asymmetric Catalysis | Employs a chiral catalyst (e.g., a metal-ligand complex) to induce stereoselectivity in the reaction of prochiral substrates. | Asymmetric reduction of the imine from acetophenone and pentan-3-amine using a Ru-catalyst with a chiral amino alcohol ligand. | dicp.ac.cn |
| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction, and is later removed. | (S)-1-phenylethylamine used as an auxiliary to direct the diastereoselective reductive amination of a prochiral ketone. | mdpi.comnih.gov |
| Biocatalysis | Uses enzymes (e.g., transaminases, dehydrogenases) to catalyze a stereoselective transformation. | Transaminase-catalyzed synthesis of (S)-1-phenylethylamine from acetophenone. | nih.govresearchgate.net |
Enzymatic Synthesis and Biocatalytic Transformations of Amine Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions. nih.gov Enzymes like imine reductases (IREDs), reductive aminases (RedAms), and transaminases (TAs) are particularly relevant for the synthesis of chiral amines such as this compound. worktribe.comacs.org
Imine reductases and reductive aminases are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to amines. acs.orgnih.gov Crucially, many of these enzymes, particularly RedAms, can catalyze the entire reductive amination sequence, starting from a ketone and an amine. rsc.orgwhiterose.ac.uk They facilitate both the formation of the imine intermediate and its subsequent stereoselective reduction within the enzyme's active site. whiterose.ac.uk This makes them ideal for synthesizing secondary amines. A screening of an IRED/RedAm enzyme panel would likely identify candidates capable of coupling pentan-3-one with 1-phenylethylamine to produce the desired diastereomers of this compound with high enantiomeric and diastereomeric excess. acs.org The substrate scope of known IREDs includes a wide variety of ketones and amines, including bulky substrates, suggesting this transformation is feasible. nih.gov
Transaminases (TAs) are another class of enzymes that synthesize chiral amines by transferring an amino group from a donor molecule (like isopropylamine) to a ketone. acs.org While primarily used for producing primary amines, enzymatic cascades can be designed to yield secondary amines. For instance, a TA could be used to generate a primary amine, which is then alkylated in a subsequent step. More advanced one-pot cascades combine TAs with other enzymes, like alcohol dehydrogenases or IREDs, to perform complex transformations and produce amines with multiple stereocenters. acs.org The development of engineered TAs has dramatically expanded their substrate scope and efficiency, as famously demonstrated in the manufacturing process for the antidiabetic drug sitagliptin. nih.gov
The following table summarizes results from the screening of imine reductases for the reductive amination of various ketones and amines, demonstrating their versatility and stereoselectivity.
| Enzyme | Ketone Substrate | Amine Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| IRED-1 | Cyclohexanone | Methylamine | N-Methylcyclohexylamine | >99 | N/A |
| IRED-2 | 4-Phenyl-2-butanone | Methylamine | (S)-N-Methyl-4-phenyl-2-butylamine | 95 | >99 |
| AspRedAm | Propiophenone | Ethylamine | (S)-N-Ethyl-1-phenylpropylamine | 88 | 98 |
| IR25 | 4-Chloroacetophenone | Pyrrolidine | (R)-1-(4-Chlorophenyl)pyrrolidin-1-ylethane | 92 | >99 |
Data compiled from representative studies on imine reductase and reductive aminase activity, showcasing their effectiveness in synthesizing various chiral secondary amines. rsc.orgresearchgate.net
Stereochemical Resolution and Enantiopurification of Pentan 3 Yl 1 Phenylethyl Amine
Classical Resolution Techniques for Chiral Amine Enantiomers
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds. For chiral amines such as (pentan-3-yl)(1-phenylethyl)amine, classical resolution techniques remain fundamental and widely practiced methods. These approaches exploit the differential properties of diastereomers or the differential reaction rates of enantiomers. libretexts.orgwikipedia.org
Diastereomeric Salt Formation and Crystallization
The most common classical method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are two diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution, leaving the more soluble one behind. kiko-tech.co.jp Once the diastereomeric salts are separated, the individual amine enantiomers can be recovered by treatment with a base. stereoelectronics.org
For this compound, the process would involve the reaction of its racemic form with a single enantiomer of a chiral acid. This creates two diastereomeric salts: [(R)-(pentan-3-yl)(1-phenylethyl)ammonium][(R)-Acid] and [(S)-(pentan-3-yl)(1-phenylethyl)ammonium][(R)-Acid]. The successful separation of these salts is highly dependent on the choice of the chiral acid and the solvent system used for crystallization. utm.myacs.org
The selection of the chiral resolving agent is paramount for an effective resolution process. The interaction between the amine and the chiral acid determines the physicochemical differences between the resulting diastereomeric salts. Naturally occurring and inexpensive chiral acids are often preferred.
Tartaric Acid: Available in its optically active form, (+)-tartaric acid is one of the most widely used resolving agents for amines. libretexts.org The resolution of 1-phenylethylamine (B125046), a structurally related primary amine, with (+)-tartaric acid is a classic example in organic chemistry, demonstrating the efficacy of this approach. stereoelectronics.orglibretexts.org The formation of hydrogen bonds and the ionic interaction between the carboxylate groups of tartaric acid and the ammonium (B1175870) group of the amine lead to a stable crystalline lattice, facilitating the separation of the diastereomers. mdpi.com
Mandelic Acid: As a chiral carboxylic acid, mandelic acid and its derivatives are also effective resolving agents for amines. libretexts.org The choice between different chiral acids often requires empirical screening to find the one that provides the best crystal quality and the largest solubility difference between the diastereomeric salts for a specific amine like this compound.
The table below illustrates various chiral resolving agents commonly used for amines and the typical outcomes, which can be considered as a predictive model for the resolution of this compound.
| Chiral Resolving Agent | Target Amine (Model) | Typical Outcome | Reference |
| (+)-Tartaric Acid | 1-Phenylethylamine | Forms diastereomeric salts that can be separated by crystallization. | stereoelectronics.org |
| (-)-Mandelic Acid | Racemic Bases | Commonly used for the resolution of various racemic bases. | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Racemic Bases | An alternative strong chiral acid for forming diastereomeric salts. | libretexts.org |
The choice of solvent is as critical as the resolving agent in diastereomeric salt crystallization. utm.my The solvent system influences the solubilities of the diastereomeric salts and, consequently, the yield and enantiomeric purity of the resolved amine. An ideal solvent will maximize the solubility difference between the two diastereomers. Often, a mixture of solvents is required to achieve optimal separation. kiko-tech.co.jp For instance, a solvent in which both salts are moderately soluble might be combined with an anti-solvent that reduces the solubility of one salt more significantly than the other. acs.org The optimization process typically involves screening a range of solvents with varying polarities and proticities.
The following table shows examples of solvent systems used in the resolution of chiral compounds, highlighting their importance in achieving effective separation.
| Compound Type | Resolving Agent | Solvent System | Effect | Reference |
| Chiral Carboxylic Acid | trans-1-Amino-2-indanol | Propionitrile:Methyl tert-butyl ether (1:1) | Achieved separation based on solubility differences, though with poor recovery initially. | kiko-tech.co.jp |
| Racemic Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethanol | Investigated for cooling crystallization to optimize diastereomeric excess (%de) and yield. | acs.org |
Kinetic Resolution Approaches for Racemic Mixtures
Kinetic resolution is an alternative classical technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer of the racemate reacts more quickly than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material. The reaction is stopped at a certain conversion (ideally around 50%) to maximize both the yield and the enantiomeric excess of the remaining substrate. ethz.ch
For this compound, a kinetic resolution could be achieved through enantioselective acylation. A chiral acylating agent would react preferentially with one enantiomer, converting it to an amide, which can then be easily separated from the unreacted, enantiomerically enriched amine. wikipedia.orgethz.ch
Biocatalytic and Chemo-Enzymatic Resolution Methodologies
Biocatalysis offers a powerful and green alternative to classical resolution methods. Enzymes, as natural chiral catalysts, often exhibit high enantioselectivity and operate under mild reaction conditions. mdpi.com For the resolution of chiral amines, lipases are among the most commonly employed enzymes. mdpi.com
Lipase-Catalyzed Enantioselective Acylation and Hydrolysis for Amine Resolution
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and ester synthesis in non-aqueous media. mdpi.com This catalytic duality is exploited for the kinetic resolution of racemic amines. The most common approach is the irreversible N-acylation of the amine using an acyl donor, such as an ester. researchgate.net
In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme would selectively catalyze the acylation of one enantiomer. For example, the (R)-enantiomer might be acylated to form (R)-N-acyl-(pentan-3-yl)(1-phenylethyl)amine, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated. Subsequently, the amide can be hydrolyzed to recover the other amine enantiomer if desired.
Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile enzyme for this transformation, showing high enantioselectivity for a wide range of primary and secondary amines. mdpi.comnih.gov The choice of the acyl donor and the solvent is crucial for optimizing the reaction's efficiency and selectivity.
The table below summarizes findings from the lipase-catalyzed resolution of various amines, providing a model for the expected results with this compound.
| Enzyme | Amine Substrate (Model) | Acyl Donor | Outcome | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethylamine | Isopropyl methoxyacetate (B1198184) | Good yields and enantiomeric excess (ee) ≥ 95%. | nih.gov |
| Candida antarctica Lipase A (CALA) | 1-Methyl-6,7-dimethoxy-1,2,3,4-THIQ | 3-Methoxyphenyl allyl carbonate | Excellent enantioselectivity (E > 200), yielding unreacted amine with 98% ee. | mdpi.com |
| Lipase from Pseudomonas cepacia | Precursor for Ivabradine | Diethyl carbonate | Resolution of the chiral amine precursor with 99% ee. | mdpi.com |
Chemo-Enzymatic Pathways for Optically Active Phenylethylamines
The synthesis of enantiomerically pure amines is of significant interest in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can exhibit varied biological activities. Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful strategy for obtaining optically active amines. A key enzymatic approach for the resolution of racemic amines is the use of lipases to catalyze the kinetic resolution of a racemic mixture.
In a typical kinetic resolution process, one enantiomer of the racemic amine is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For secondary amines, such as N-alkylated phenylethylamine derivatives, this method has been shown to be effective.
Lipases, such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, are widely used for this purpose due to their high activity, stability, and broad substrate scope. The choice of acyl donor is crucial for the success of the resolution. Isopropyl acetate (B1210297) and ethyl methoxyacetate have been identified as effective acyl donors in the lipase-catalyzed resolution of phenylethylamines. researchgate.netcsic.es
For secondary amines, dynamic kinetic resolution (DKR) presents an even more efficient pathway. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product. The racemization is typically achieved using a metal catalyst, such as palladium supported on an alkaline earth salt like barium sulfate. rsc.org This combination of a lipase for resolution and a metal catalyst for racemization has proven effective for the DKR of chiral aromatic amines. rsc.org
The table below summarizes the findings for the enzymatic resolution of phenylethylamine derivatives, which can be considered analogous to the potential resolution of this compound.
Table 1: Enzymatic Kinetic Resolution of Phenylethylamine Derivatives
| Enzyme | Substrate | Acyl Donor | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Novozym 435 | 1-Phenylethylamine | Isopropyl acetate | Toluene | Optimal conversion of 39% with 96% eep after 4 hours. | researchgate.net |
| CAL-B | Amphetamine derivatives | Ethyl methoxyacetate | Not specified | Good yields and excellent enantiomeric purity. | csic.es |
eep: enantiomeric excess of the product
Applications of Pentan 3 Yl 1 Phenylethyl Amine As a Chiral Auxiliary and Ligand
Design and Implementation of Chiral Ligands Bearing (Pentan-3-yl)(1-phenylethyl)amine Moieties
Chiral Organocatalysts Incorporating Amine Fragments
Applications in Conjugate Addition-Cyclization Sequences
Conjugate addition-cyclization sequences are powerful tandem reactions that allow for the rapid construction of complex cyclic molecules with a high degree of stereocontrol. The use of chiral nitrogen nucleophiles derived from 1-phenylethylamine (B125046) is a common strategy to induce asymmetry in these processes.
In a typical sequence, a chiral amine, such as this compound, would first be converted into a chiral lithium amide base or a chiral nucleophile. This reagent would then be added to an α,β-unsaturated ester, amide, or other Michael acceptor. The stereochemistry of this initial conjugate addition is directed by the chiral environment created by the this compound auxiliary. The resulting enolate intermediate can then undergo an intramolecular cyclization, often an aldol (B89426) or Claisen-type reaction, to form a cyclic product. The stereocenters created during this sequence are controlled by the chiral auxiliary.
The effectiveness of this compound in such a sequence would depend on several factors. The steric bulk of the pentan-3-yl group, in conjunction with the 1-phenylethyl group, would play a crucial role in the facial selectivity of the initial conjugate addition. The relative stereochemistry of the newly formed stereocenters would be dictated by the conformation of the transition state, which is influenced by the nature of the N-alkyl substituent.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Reagents | Product | Diastereomeric Excess (d.e.) |
| α,β-Unsaturated Ester | This compound | 1. n-BuLi 2. Michael Acceptor | Chiral cyclic ketone | Data not available |
Table 1: Hypothetical Application of this compound in a Conjugate Addition-Cyclization Sequence.
Detailed research findings, including specific substrates, reaction conditions, yields, and diastereoselectivities for this compound are not available in the current body of scientific literature. Further experimental investigation would be required to determine the efficacy of this specific chiral auxiliary in conjugate addition-cyclization sequences.
Utilization in the Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics
Conformationally restricted amino acids and peptidomimetics are crucial tools in medicinal chemistry and drug design. By limiting the conformational flexibility of peptides, it is possible to enhance their biological activity, selectivity, and metabolic stability. Chiral auxiliaries are instrumental in the asymmetric synthesis of these modified amino acids.
The application of this compound in this context would likely involve its use as a chiral directing group for the stereoselective alkylation or other modifications of a glycine (B1666218) or other amino acid precursor. For instance, the chiral amine could be condensed with a glyoxylic acid derivative to form a chiral imine. Subsequent nucleophilic addition to this imine would be directed by the chiral auxiliary, leading to the formation of a non-proteinogenic amino acid with a defined stereochemistry at the α-carbon.
Alternatively, the chiral amine could be used to form a chiral enolate from an N-acylated amino acid derivative. The subsequent reaction of this enolate with an electrophile would be influenced by the steric and electronic properties of the this compound group, thereby controlling the stereochemical outcome. The resulting diastereomerically enriched product could then be deprotected to yield the desired conformationally restricted amino acid.
The synthesis of peptidomimetics often involves the incorporation of these non-natural amino acids into peptide chains or the creation of backbone modifications. The chirality introduced by the this compound auxiliary would be a key element in defining the three-dimensional structure of the resulting peptidomimetic.
A table summarizing the potential synthetic utility is provided below:
| Substrate | Chiral Auxiliary | Transformation | Product | Stereoselectivity |
| Glycine derivative | This compound | Asymmetric alkylation | Conformationally restricted α-amino acid | Data not available |
| Dipeptide precursor | This compound | Cyclization | Cyclic peptidomimetic | Data not available |
Table 2: Potential Utilization of this compound in the Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics.
As with the previous application, the absence of specific research on this compound means that the data regarding its performance in the synthesis of conformationally restricted amino acids and peptidomimetics is not available. Experimental validation is necessary to ascertain its potential in this area of synthetic chemistry.
Computational and Mechanistic Investigations of Pentan 3 Yl 1 Phenylethyl Amine and Its Reactions
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chiral amines like (Pentan-3-yl)(1-phenylethyl)amine. These methods provide insights into the molecule's electronic structure and conformational landscape, which are fundamental to understanding its reactivity.
DFT calculations are instrumental in determining the stable conformations and electronic characteristics of this compound. By employing a suitable functional and basis set, such as B3LYP/6-31G(d,p), researchers can model the molecule's geometry and energy landscape. nih.gov The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). DFT calculations can elucidate the relative stabilities of these diastereomers and their preferred conformations.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through DFT. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its behavior in reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Stereoisomers
| Stereoisomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| (R,R) | -5.8 | 1.2 | 7.0 |
| (S,S) | -5.8 | 1.2 | 7.0 |
| (R,S) | -5.9 | 1.1 | 7.0 |
| (S,R) | -5.9 | 1.1 | 7.0 |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from DFT calculations.
In the context of stereoselective reactions, computational modeling can be used to predict which diastereomer of a product will be favored. For reactions involving this compound as a chiral auxiliary or catalyst, modeling the transition states of the competing reaction pathways can reveal the origins of stereoselectivity. researchgate.net The energy differences between the diastereomeric transition states correlate with the enantiomeric or diastereomeric excess of the product.
Elucidation of Reaction Mechanisms and Transition State Structures
Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Computational chemistry provides a powerful lens for examining reaction pathways and characterizing the fleeting transition state structures that govern the reaction rate and selectivity. researchgate.net
For instance, in a hypothetical N-alkylation reaction, DFT calculations can be employed to model the S(_N)2 transition state. By locating the transition state structure on the potential energy surface and calculating its energy, the activation barrier for the reaction can be determined. Comparing the activation energies for different stereoisomeric pathways can explain observed stereoselectivities. researchgate.net Kinetic isotope effect calculations can also be performed and compared with experimental data to validate the computed transition state structure.
Table 2: Hypothetical Calculated Activation Energies for a Reaction Involving this compound
| Reactant Stereoisomer | Product Stereoisomer | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| (R,S) | (R,S,R)-Product | 25.4 | 15.2 |
| (R,S) | (R,S,S)-Product | 28.1 | 17.9 |
| (S,R) | (S,R,S)-Product | 25.4 | 15.2 |
| (S,R) | (S,R,R)-Product | 28.1 | 17.9 |
Note: This table presents hypothetical data to illustrate how computational studies can be used to compare the energetics of different stereochemical pathways.
Spectroscopic Parameter Prediction and Validation for Structural Assignment
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for characterizing organic molecules.
DFT calculations can predict H and C NMR chemical shifts with a reasonable degree of accuracy. chemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. Comparing these predicted spectra with experimental ones can aid in the assignment of complex spectra and the determination of the relative configuration of the stereocenters. Similarly, vibrational frequencies can be calculated and compared to an experimental IR spectrum to identify characteristic functional group vibrations and confirm the molecular structure.
Table 3: Hypothetical Comparison of Predicted and Experimental C NMR Chemical Shifts for a Diastereomer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Phenyl, ipso) | 145.2 | 144.8 |
| C (Benzylic) | 58.5 | 58.1 |
| C (Pentan-3-yl, CH) | 65.3 | 64.9 |
| C (Ethyl, CH(_2)) | 26.8 | 26.5 |
| C (Ethyl, CH(_3)) | 11.5 | 11.2 |
Note: The data in this table is hypothetical and serves to illustrate the process of validating computational models against experimental spectroscopic data.
Strategic Applications of Pentan 3 Yl 1 Phenylethyl Amine in Complex Organic Synthesis
Building Block for the Synthesis of Functionalized Organic Molecules
In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. nih.govrsc.org The (1-phenylethyl)amine framework is recognized as a privileged chiral inducer and auxiliary, frequently employed in the synthesis of enantiomerically pure products such as pharmaceuticals and agrochemicals. nih.govmdpi.com The amine functionality of (Pentan-3-yl)(1-phenylethyl)amine serves as a chemical handle for a variety of transformations. It can readily form amides, imines, and enamines, or act as a nucleophile in substitution and addition reactions.
The core utility of this compound as a building block stems from the chiral center on the 1-phenylethyl group. When this amine is reacted with a prochiral substrate, the existing stereocenter can effectively bias the reaction pathway, leading to the preferential formation of one diastereomer over the other. The resulting product, now containing the chiral amine fragment, can be carried forward in a synthetic sequence. The bulky pentan-3-yl group can further enhance stereochemical control by providing additional steric hindrance, which can magnify the facial bias during reactions at adjacent centers. At a later stage in the synthesis, the 1-phenylethyl group can often be cleaved under reductive conditions, transferring its chirality to the newly formed molecule. beilstein-journals.org
| Reaction Type | Role of this compound | Resulting Functionalized Molecule |
| Imine Formation & Diastereoselective Addition | Forms a chiral imine intermediate. | Chiral amines with newly created stereocenters. |
| Amide Coupling & Asymmetric Transformation | Forms a chiral amide; directs subsequent reactions. | Chiral carbonyl compounds, amino acids. |
| Nucleophilic Ring Opening of Epoxides | Acts as a chiral nucleophile. | Chiral β-amino alcohols. nih.gov |
Intermediate in the Preparation of Advanced Synthetic Intermediates
Beyond its direct incorporation into final target molecules, this compound serves as a crucial intermediate for constructing other, more elaborate synthetic intermediates. Its role is often transient, guiding the stereochemical outcome of a key reaction sequence before being modified or removed.
Iridoids are a class of monoterpenoids characterized by a cyclopentanoid pyran skeleton. Many possess significant biological activity, making them attractive targets for total synthesis. researchgate.net The construction of the iridoid core often requires precise control over multiple stereocenters. Chiral amines are strategically employed in these syntheses to establish the initial stereochemistry. For instance, a chiral amine like this compound can be used to form a chiral enamine from a cyclopentanone derivative. The subsequent alkylation or annulation of this enamine would proceed with high diastereoselectivity, guided by the chiral auxiliary. This step is critical for setting the stereochemistry of the fused ring system characteristic of iridoids. After the key bond-forming event, the amine auxiliary can be hydrolyzed and removed, leaving behind an enantiomerically enriched cyclopentane intermediate ready for further elaboration into the final iridoid natural product. researchgate.net
Bicyclo[1.1.1]pentanes (BCPs) have gained substantial interest in medicinal chemistry as bioisosteres for para-substituted benzene rings and tert-butyl groups. researchgate.net Their rigid, three-dimensional structure can improve key pharmaceutical properties like solubility and metabolic stability. nih.gov The synthesis of functionalized BCPs, however, is challenging due to the high strain of the bicyclic system. researchgate.net
Chiral amines can play a pivotal role in the asymmetric synthesis of substituted BCPs. In a potential synthetic route, this compound could be used to functionalize a precursor molecule, such as a derivative of [1.1.1]propellane. The amine can act as a nucleophile that opens the highly reactive central bond of propellane. The inherent chirality of the amine would direct this addition to occur stereoselectively, leading to a chiral, functionalized BCP derivative. This intermediate can then be further modified, with the chiral amine group either being retained in the final structure or serving as a handle for subsequent transformations before its eventual removal.
| Bicyclic Scaffold | Synthetic Precursor | Role of Chiral Amine | Resulting Intermediate |
| Bicyclo[1.1.1]pentane | [1.1.1]Propellane | Chiral nucleophile for stereoselective ring opening. | Chiral 1,3-disubstituted BCP derivative. |
| Functionalized BCP | BCP-dicarboxylic acid | Chiral resolving agent or auxiliary for derivatization. | Enantiopure BCP building blocks. nih.gov |
Aziridines are versatile three-membered heterocyclic intermediates. The N-(1-phenylethyl) group is a particularly effective chiral auxiliary in aziridine chemistry. beilstein-journals.org When an N-(1-phenylethyl)aziridine is treated with an acid or electrophile, it can form a reactive aziridinium ion. The subsequent nucleophilic attack to open the strained ring is highly stereoselective and regioselective, with the outcome being controlled by the chiral N-substituent.
In this context, an aziridine derived from this compound would serve as a key intermediate. The formation of the aziridine itself can be rendered diastereoselective. Upon activation to the aziridinium ion, the bulky phenylethyl and pentan-3-yl groups on the nitrogen atom would effectively shield one face of the molecule, directing an incoming nucleophile to the opposite face. This strategy allows for the predictable and controlled synthesis of enantiomerically pure products, such as chiral 1,2-amino alcohols or diamines, which are themselves valuable building blocks for more complex molecules. The 1-phenylethyl group can be removed via hydrogenolysis at the end of the sequence. beilstein-journals.org
Preparation of Diverse Chiral Building Blocks for Divergent Synthesis
Divergent synthesis is a powerful strategy where a single starting material is converted into a wide array of structurally distinct products. The use of this compound as a starting material provides an excellent platform for this approach, leveraging its inherent chirality to generate a library of new chiral building blocks. nih.govenamine.net
One common method involves converting the amine into a chiral imine by reacting it with an aldehyde or ketone. This imine can then be subjected to a variety of diastereoselective addition reactions. For example, the addition of Grignard reagents, organolithium compounds, or enolates to the imine would proceed under the stereochemical direction of the 1-phenylethyl group, leading to a range of new chiral amines with varying substituents.
Similarly, the amine can be used as a chiral nucleophile to open a series of different prochiral epoxides. Each reaction would yield a unique, enantiomerically enriched β-amino alcohol. nih.gov By systematically varying the reaction partner (the aldehyde/ketone for imine formation or the epoxide for ring-opening), a single chiral amine can be used to generate a multitude of valuable and structurally diverse chiral building blocks, each carrying the stereochemical imprint of the original amine. mdpi.com This approach is highly efficient for exploring chemical space, particularly in the early stages of drug discovery. enamine.net
Emerging Research Frontiers and Future Prospects for Pentan 3 Yl 1 Phenylethyl Amine
Exploration of Novel Catalytic Systems
The structural motifs within (Pentan-3-yl)(1-phenylethyl)amine, particularly the 1-phenylethylamine (B125046) (α-PEA) core, are recognized as privileged chiral inducers and auxiliaries in asymmetric synthesis. nih.gov Research is actively exploring the incorporation of this and similar amine structures into novel catalytic systems to achieve high enantioselectivity in various chemical transformations.
One area of exploration is the development of catalysts for dynamic kinetic resolution (DKR). DKR combines in-situ racemization of a starting material with a kinetic resolution step, theoretically allowing for a 100% yield of a single enantiomer. For instance, a study on the DKR of 1-phenylethylamine utilized a coupled catalyst system with palladium nanoparticles for racemization and a lipase (B570770) for the resolution step. mdpi.com This approach achieved high conversion (98%) and selectivity (93%) for the desired amide product. mdpi.com Future research may involve adapting such systems for substrates like this compound or using the amine itself as a ligand in novel metal-based or organocatalytic DKR processes.
Furthermore, derivatives of 1-phenylethylamine have been successfully used to create chiral ligands for asymmetric catalysis. mdpi.com For example, chiral aminonaphthol ligands derived from (S)-α-PEA have been shown to be effective in the zinc(II)-catalyzed asymmetric phenyl transfer from phenylboronic acid to aldehydes, yielding products with high enantioselectivity. mdpi.com The pentan-3-yl group in the target compound could introduce unique steric and electronic effects that may modulate the catalytic activity and selectivity of such systems. Research efforts are likely to focus on synthesizing and screening new ligands based on the this compound scaffold for a variety of asymmetric reactions, including additions of organometallic reagents to carbonyl compounds and reduction of imines.
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |
| Coupled Pd/Lipase Catalyst | Dynamic Kinetic Resolution (DKR) of amines | Combines metal-catalyzed racemization with enzyme-catalyzed resolution. | As a substrate for DKR or as a component of the catalyst system. |
| Chiral Aminonaphthol Ligands | Asymmetric Phenyl Transfer | Utilizes chiral ligands derived from 1-phenylethylamine for Zn(II)-catalyzed reactions. | The pentan-3-yl group could modify ligand properties to enhance selectivity. |
| Iron Complexes with α-PEA-imines | Diastereoselective Hydrogenation | Employs cyclopentadienone-based iron complexes to catalyze the hydrogenation of imines. nih.gov | The amine could be converted to an imine and used as a substrate. |
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comuc.pt The integration of synthetic routes for amines like this compound into continuous flow systems is a promising area of research.
Reductive amination, a common method for synthesizing secondary amines, is well-suited for flow chemistry. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In a flow setup, the reactants can be continuously pumped through a heated reactor packed with a solid-supported catalyst, allowing for precise control over reaction parameters and potentially higher yields and purities. amt.uk The synthesis of various pharmaceutical intermediates has been successfully demonstrated using flow chemistry, highlighting its potential for producing complex molecules. mdpi.com
The modular nature of flow chemistry systems also allows for the sequential combination of multiple reaction steps without the need for isolating intermediates. mdpi.comuc.pt This "one-flow" approach can significantly streamline synthetic processes. For example, a multi-step synthesis of the drug imatinib (B729) was achieved in a single, continuous flow setup. mdpi.com Future research could focus on developing a telescoped flow synthesis of this compound, potentially starting from simple precursors and integrating purification steps in-line.
Table 2: Advantages of Flow Chemistry for Amine Synthesis
| Parameter | Batch Reactor | Flow Reactor |
| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio. mdpi.com |
| Safety | Potential for thermal runaway in exothermic reactions | Minimized risk due to small reaction volumes and efficient heat dissipation. amt.uk |
| Scalability | Often requires significant process redevelopment | Readily scalable by running the system for longer or in parallel. amt.uk |
| Process Control | More challenging to maintain precise control | Precise control over temperature, pressure, and residence time. mdpi.com |
Advanced Spectroscopic Characterization and Real-Time Reaction Monitoring
A thorough understanding of the structure and properties of this compound is crucial for its application in various fields. Advanced spectroscopic techniques are indispensable for its characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the compound's structure. ¹H and ¹³C NMR can identify the different proton and carbon environments within the molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between atoms and help in assigning the complex stereochemistry of the molecule.
Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information and help distinguish between isomers.
Chiral High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying the enantiomers of this compound. Using a chiral stationary phase, it is possible to determine the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis.
In the context of continuous flow chemistry, real-time reaction monitoring using in-line analytical techniques is a key area of development. Integrating spectroscopic methods, such as IR or Raman spectroscopy, directly into the flow reactor allows for continuous monitoring of reactant conversion and product formation. This provides immediate feedback for process optimization and control.
Development of Derivatized this compound Scaffolds with Enhanced Selectivity
The development of derivatized scaffolds of this compound offers a promising avenue for creating new molecules with enhanced selectivity and tailored properties for specific applications. This can be achieved through a "scaffold-hopping" approach, where the core structure is modified to improve physicochemical properties while maintaining or enhancing biological activity or catalytic performance. nih.gov
For example, introducing substituents onto the phenyl ring of the 1-phenylethylamine moiety can significantly influence the electronic and steric properties of the molecule. Electron-withdrawing or electron-donating groups can alter the pKa of the amine and its ability to participate in hydrogen bonding or other non-covalent interactions. These modifications can be crucial for optimizing the performance of the molecule as a chiral ligand or as a building block in medicinal chemistry.
Furthermore, the pentan-3-yl group can be replaced with other alkyl or aryl groups to fine-tune the steric bulk and lipophilicity of the molecule. The synthesis of a variety of bicyclo[1.1.1]pentan-1-amine derivatives, for instance, highlights the interest in exploring novel three-dimensional scaffolds in medicinal chemistry. nih.gov By systematically modifying the structure of this compound, it is possible to generate a library of new compounds with diverse properties that can be screened for a wide range of applications, from catalysis to drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Pentan-3-yl)(1-phenylethyl)amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or alkylation of amines. For example, Pd(PPh₃)₂Cl₂ and CuI catalysts in Et₃N under inert conditions yield derivatives with ~67% efficiency after purification via flash chromatography (SiO₂, 10–40% EtOAc in pentane) . Optimize yields by adjusting stoichiometry (1.2 equiv. aryl iodide additive) and catalyst loading (2 mol%).
Q. How is the purity and structural identity of this compound validated in synthesis?
- Methodological Answer : Use TLC (Rf = 0.43 in 20% EtOAc/pentane) for preliminary purity assessment . Confirm structure via NMR (¹H/¹³C), IR, and mass spectrometry. For chiral resolution, employ chiral HPLC or polarimetry to distinguish enantiomers (e.g., (R)- vs. (S)-configurations) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility due to ionic interactions, making it suitable for pharmacological assays . Stability tests (e.g., thermal gravimetric analysis, pH-dependent degradation studies) should be conducted in controlled environments (0–6°C for amine standards) .
Advanced Research Questions
Q. How does stereochemistry impact biological activity or catalytic applications of this compound?
- Methodological Answer : Chiral variants (e.g., (R)-enantiomer) may exhibit distinct receptor binding or enantioselectivity in catalysis. Computational modeling (DFT at M06/LACVP* level) can predict steric and electronic interactions, such as how the phenylethyl group influences helical pitch in phosphoramidite-Au(I) catalysts . Experimental validation via kinetic resolution or enzyme inhibition assays is critical .
Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing steric (bis(1-phenylethyl)amine) and electronic (BINOL substituents) effects . Use conformational analysis (molecular mechanics) to map transition states and adjust substituents (e.g., pyrenyl groups) to align substrates for higher ee.
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like dopamine D3 receptors. QSAR models correlate structural features (e.g., pentane backbone flexibility, aryl substituents) with activity, enabling rational derivatization .
Contradictions and Mitigation
- Stereochemical Control : While bis(1-phenylethyl)amine is assumed to drive enantioselectivity, computational studies show its role is secondary to BINOL substituent alignment . Validate via comparative catalysis with modified ligands.
- Biological Activity : Early-stage studies suggest receptor binding potential, but conflicting data on specificity (e.g., D2 vs. D3 dopamine receptors) require rigorous radioligand displacement assays .
Key Research Directions
- Catalysis : Optimize Au(I)-catalyzed reactions using sterically tuned ligands for asymmetric synthesis .
- Pharmacology : Screen hydrochloride salts for neuroactivity (e.g., dopamine agonist/antagonist profiles) via in vitro receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
